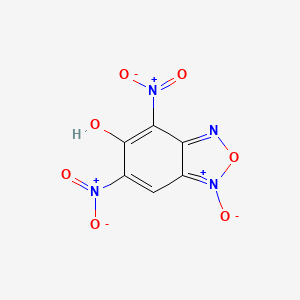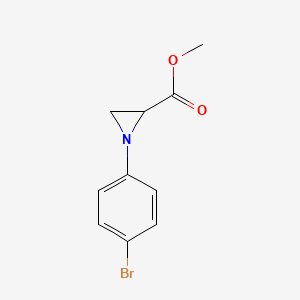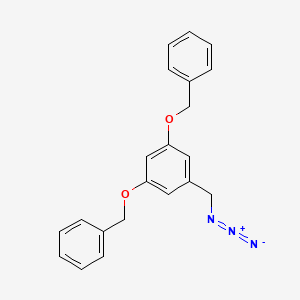
2-Thiophenamine, N,N,4-tris(4-methylphenyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenamine, N,N,4-tris(4-methylphenyl)-3-phenyl- is a complex organic compound that belongs to the class of thiophenamines. These compounds are characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. The compound also features multiple phenyl groups, which are aromatic rings derived from benzene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenamine, N,N,4-tris(4-methylphenyl)-3-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Amination Reactions: Introduction of the amine group to the thiophene ring.
Aromatic Substitution: Attachment of phenyl groups to the thiophene ring through electrophilic aromatic substitution.
Catalytic Reactions: Use of catalysts such as palladium or platinum to facilitate the formation of complex structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in controlled environments. Techniques such as continuous flow reactors and high-pressure reactors might be employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Sulfoxides and Sulfones: Products of oxidation.
Thiols and Amines: Products of reduction.
Substituted Thiophenamines: Products of substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Thiophenamine, N,N,4-tris(4-methylphenyl)-3-phenyl- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
DNA/RNA: Interaction with genetic material, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Thiophenes: Compounds containing the thiophene ring.
Phenylamines: Compounds with phenyl groups attached to an amine.
Aromatic Amines: Compounds with aromatic rings and amine groups.
Uniqueness
2-Thiophenamine, N,N,4-tris(4-methylphenyl)-3-phenyl- is unique due to its specific arrangement of phenyl groups and the presence of the thiophene ring. This structure may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Propiedades
Número CAS |
681457-63-6 |
|---|---|
Fórmula molecular |
C31H27NS |
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
N,N,4-tris(4-methylphenyl)-3-phenylthiophen-2-amine |
InChI |
InChI=1S/C31H27NS/c1-22-9-15-25(16-10-22)29-21-33-31(30(29)26-7-5-4-6-8-26)32(27-17-11-23(2)12-18-27)28-19-13-24(3)14-20-28/h4-21H,1-3H3 |
Clave InChI |
YNYNTUKSTJPUHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CSC(=C2C3=CC=CC=C3)N(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(3-Hydroxypropoxy)phenyl]acetamide](/img/structure/B12535379.png)




![Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)](/img/structure/B12535418.png)
![3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12535426.png)

![3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one](/img/structure/B12535440.png)
![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)
![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)
![2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one)](/img/structure/B12535487.png)
